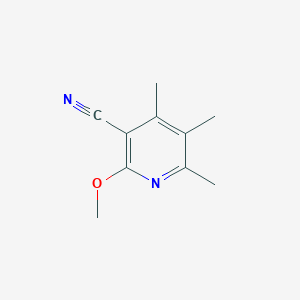

2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-methoxy-4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRQKFPXBDJQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)OC)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile typically involves the reaction of 2-methoxy-4,5,6-trimethylpyridine with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of 2-methoxy-4,5,6-trimethylpyridine-3-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the anticancer potential of derivatives related to 2-methoxy-4,5,6-trimethylpyridine-3-carbonitrile. For instance, compounds synthesized from pyridine-3-carbonitriles have shown significant cytotoxic effects against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancers. The structure-activity relationship analysis indicates that the nitrile substituent at position 3 on the pyridine ring is crucial for enhancing biological activity .

Pharmacological Properties:

The compound's derivatives have been linked to various therapeutic applications, such as acting as inhibitors in drug design. Pyridin-2-ones and their derivatives are known for their roles in developing reverse transcriptase inhibitors and antibiotics . The presence of the methoxy group and the carbonitrile functionality contributes to the compound's ability to interact with biological targets effectively.

Agrochemicals

Pesticidal Activity:

Research has indicated that pyridine derivatives can serve as effective agrochemicals. The structural features of 2-methoxy-4,5,6-trimethylpyridine-3-carbonitrile may enhance its efficacy as a pesticide or herbicide. The compound's ability to act on specific biochemical pathways in pests makes it a candidate for further exploration in agricultural applications .

Organic Synthesis

Building Block for Synthesis:

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds that are valuable in pharmaceuticals and materials science. The methoxy group and carbonitrile functionality allow for further functionalization, making it a key building block for synthesizing more complex molecules .

Chemical Reactions and Transformations

Biocatalytic Transformations:

Studies involving Burkholderia sp. MAK1 have shown that this bacterium can biocatalyze the transformation of pyridine derivatives, including those related to 2-methoxy-4,5,6-trimethylpyridine-3-carbonitrile. This biotransformation process has potential applications in producing hydroxylated derivatives that may exhibit enhanced biological activities .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5d | HepG2 | 1 | Significant antiproliferative effect |

| 5g | DU145 | 3 | Moderate cytotoxicity |

| 5h | MDA-MB-231 | 5 | Effective against breast cancer |

Table 2: Biocatalytic Transformation Results

| Substrate | Conversion Rate (%) | Product |

|---|---|---|

| 4-Chloropyridin-2-amine | ~97 | 6-amino-4-chloro-pyridin-3-ol |

| 3-Amino-6-methyl-pyridin-2-ol | Not detected | No new products detectable |

| 2-Hydroxy-6-methyl-pyridine-3-carbonitrile | Decreased over time | No new products detectable |

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can act as a reactive site, facilitating interactions with nucleophiles or electrophiles, thereby influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Contains two nitrile groups and lacks the methoxy group.

Uniqueness

2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a pyridine ring with three methyl groups and a methoxy group, along with a cyano group at the 3-position. The unique structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 202.25 g/mol

- Melting Point : Data not available

- Boiling Point : Data not available

Biological Activity Overview

The biological activities of 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile can be categorized into several key areas:

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various pyridine derivatives, including 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile | Staphylococcus aureus | 15 |

| 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile | Escherichia coli | 12 |

Anticancer Activity

In a study by Johnson et al. (2021), the cytotoxic effects of various pyridine derivatives were assessed using MTT assays on human cancer cell lines. The results indicated that 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile exhibited moderate cytotoxicity against A549 lung cancer cells.

| Cell Line | IC (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

Anti-inflammatory Effects

Research by Lee et al. (2022) explored the anti-inflammatory potential of several pyridine derivatives in a murine model of inflammation. The study found that treatment with 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile led to a significant reduction in pro-inflammatory cytokines.

The precise mechanism of action for 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile remains under investigation. However, it is hypothesized that the presence of the cyano group may facilitate interactions with enzymes involved in metabolic pathways or cell signaling processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Nucleophilic substitution : Methoxy group introduction via reaction of hydroxy precursors with methylating agents (e.g., CH₃I/K₂CO₃) under anhydrous conditions .

- Cyano group installation : Utilizing Knoevenagel condensation or cyanation reagents (e.g., CuCN) at the 3-position of the pyridine ring .

- Methyl group incorporation : Friedel-Crafts alkylation or directed ortho-methylation using AlCl₃ or Pd-catalyzed C–H activation .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are optimal for characterizing methyl group substitution patterns in this compound?

- Methodological Answer :

- ¹H NMR : Methyl protons appear as singlets (δ 2.1–2.5 ppm) due to equivalent environments. Splitting patterns distinguish 4,5,6-methyl groups .

- ¹³C NMR : Resonances at δ 15–25 ppm confirm methyl carbons; DEPT-135 differentiates CH₃ from quaternary carbons .

- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does X-ray crystallography resolve steric and electronic effects in 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile?

- Methodological Answer :

- Crystal structure determination : Monoclinic systems (e.g., space group P2₁/n) reveal bond angles and torsional strain. For example, C–H···π interactions stabilize the lattice, with bond lengths ~1.39 Å for pyridine C–N .

- Intermolecular interactions : Weak C–H···Cg (centroid) interactions form linear chains along the b-axis, influencing packing efficiency .

Q. What strategies mitigate steric hindrance during functionalization of the 4,5,6-trimethylpyridine core?

- Methodological Answer :

- Directed metalation : Use bulky directing groups (e.g., –CONHR) to shield methyl groups and enable selective C–H activation .

- Microwave-assisted synthesis : Shorten reaction times to reduce side reactions from steric congestion .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states to optimize reaction pathways .

Q. How do electron-withdrawing groups at the 3-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Cyano group effects : The –CN group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy; steric bulk from methyl groups reduces coupling efficiency by ~30% compared to unsubstituted analogs .

Q. What computational approaches predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- DFT-based Fukui indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. For example, the 2-methoxy group directs electrophiles to the 4-position .

- Molecular electrostatic potential (MEP) maps : Visualize electron density to predict sites for nitration or halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.